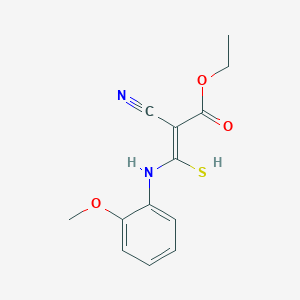

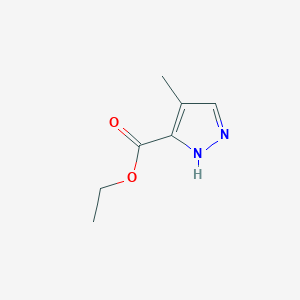

ethyl 4-methyl-1H-pyrazole-5-carboxylate

Overview

Description

Chemical Reactions Analysis

Pyrazole compounds, including ethyl 4-methyl-1H-pyrazole-5-carboxylate, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also involved in a variety of chemical reactions, including cross-dehydrogenation and cycloaddition .Physical And Chemical Properties Analysis

Ethyl 4-methyl-1H-pyrazole-5-carboxylate is a white to pale yellow crystalline powder . It has a melting point of 78-80 °C and a boiling point of 138-140 °C/3 mmHg . It is miscible with acetone .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of ethyl 4-methyl-1H-pyrazole-5-carboxylate, focusing on six unique applications:

Antimicrobial Agents

Ethyl 4-methyl-1H-pyrazole-5-carboxylate has shown potential as a precursor in the synthesis of antimicrobial agents. Pyrazole derivatives, including this compound, have been studied for their effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These derivatives exhibit significant antibacterial activity, making them promising candidates for developing new antibiotics .

Anti-inflammatory Drugs

The pyrazole core structure is known for its anti-inflammatory properties. Ethyl 4-methyl-1H-pyrazole-5-carboxylate can be utilized in the synthesis of anti-inflammatory drugs. Research has demonstrated that pyrazole derivatives can inhibit enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory process. This makes them valuable in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Agents

Ethyl 4-methyl-1H-pyrazole-5-carboxylate is also explored in the development of anticancer agents. Pyrazole derivatives have been found to exhibit cytotoxic activity against various cancer cell lines. They can induce apoptosis (programmed cell death) and inhibit cell proliferation, making them potential candidates for cancer therapy .

Agricultural Chemicals

In agriculture, ethyl 4-methyl-1H-pyrazole-5-carboxylate is used in the synthesis of herbicides and pesticides. Pyrazole derivatives are effective in controlling weed growth and protecting crops from pests. Their ability to disrupt the biological processes of weeds and insects makes them valuable in enhancing crop yield and quality .

Coordination Chemistry

Ethyl 4-methyl-1H-pyrazole-5-carboxylate is utilized in coordination chemistry for the synthesis of metal complexes. These complexes have applications in catalysis, material science, and as models for biological systems. The pyrazole ring can coordinate with various metal ions, forming stable complexes that are useful in different chemical reactions .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its versatility allows it to be incorporated into different chemical structures, leading to the development of drugs with diverse therapeutic effects. The ability to modify the pyrazole ring enhances the pharmacological properties of the resulting compounds .

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 4-methyl-1H-pyrazole-5-carboxylate is a derivative of pyrazole, a class of compounds that have been found to exhibit diverse biological activities Pyrazole derivatives have been reported to show significant antibacterial properties against various bacterial strains such asStaphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to their biological effects . The presence of different substituents on the pyrazole ring can modify the biological properties of such molecules .

Biochemical Pathways

Pyrazole derivatives have been associated with various biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . These activities suggest that these compounds may affect multiple biochemical pathways.

Result of Action

Pyrazole derivatives have been reported to exhibit significant antibacterial activity , suggesting that they may exert their effects at the molecular and cellular levels.

Action Environment

It is known that environmental factors can influence the action of many compounds .

properties

IUPAC Name |

ethyl 4-methyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-5(2)4-8-9-6/h4H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBGZMYYGTXSQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-methyl-1H-pyrazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3042323.png)